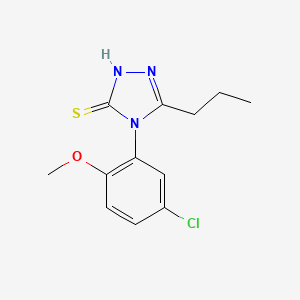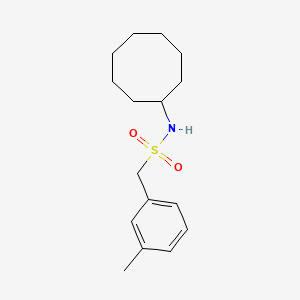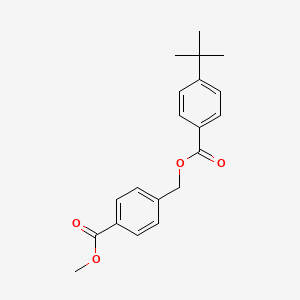![molecular formula C18H11FN2O5 B4627543 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)
3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis methods for compounds with similar structures involve reactions with various primary and secondary amines to form amides and high-temperature cyclization for the formation of substituted derivatives. These processes are indicative of the complex synthetic pathways that may be applicable to our compound of interest (Eleev, Kutkin, & Zhidkov, 2015).
Molecular Structure Analysis
The crystal structure of related compounds has been elucidated, showing triclinic space groups with various angles and dimensions, highlighting the importance of molecular geometry in determining the properties of such compounds (Wang, Lu, Zheng, & Zheng, 2012).
Chemical Reactions and Properties
The reactivity and interaction of similar compounds with other chemical entities, such as amines and aldehydes, have been studied. These reactions often result in the formation of new derivatives with potential biological activities, emphasizing the versatile chemical properties of the pyrimidine-based compounds (Harutyunyan, Panosyan, Chishmarityan, Paronikyan, & Stepanyan, 2015).
Physical Properties Analysis
Physical properties such as solubility, crystalline structure, and molecular conformation are crucial in understanding the behavior of these compounds under different conditions. The solubility in organic solvents and the crystalline structure, which is often determined by X-ray crystallography, provide insights into the potential applications and handling of these materials (Yang, Chen, & Wei, 2002).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of pyrimidine derivatives, particularly their ability to form hydrogen bonds and engage in π-π stacking interactions, are fundamental aspects that influence their chemical properties and potential applications. These interactions are crucial for understanding the binding and activity mechanisms of these compounds (Hu & Wu, 2008).
Applications De Recherche Scientifique
Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity
A study conducted by Hammam et al. (2005) synthesized a novel series of compounds, including derivatives similar in structure to the compound of interest, exhibiting significant anticancer activity against lung cancer cell lines. The research highlighted the potential of these compounds in developing new treatments for lung cancer, underscoring the importance of fluoro-substituted molecules in medicinal chemistry (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Antimicrobial Applications
Desai et al. (2013) explored the antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine, compounds structurally related to the one . These studies demonstrate the effectiveness of fluorinated compounds in combating microbial infections, providing a basis for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Fungicidal Activity
Research by Liu and He (2012) on thienopyridopyrimidine derivatives, which are chemically akin to the compound of interest, revealed fungicidal properties. These findings contribute to the understanding of how structurally similar compounds can be utilized to develop effective fungicides (Liu & He, 2012).
Molecular Structure Studies
Trilleras et al. (2017) conducted a computational and experimental study to understand the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives, closely related to the compound of interest. This research provides insights into the structural preferences and kinetic control in the formation of such compounds, which is crucial for designing molecules with desired properties (Trilleras, Pacheco, Pérez-Gamboa, Quiroga, Ortíz, Gálvez, Nogueras, & Cobo, 2017).
Protoporphyrinogen IX Oxidase Inhibitors
A study by Li et al. (2005) on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors includes compounds with structural elements similar to the compound of interest. These inhibitors have potential applications in the development of herbicides, showcasing the versatility of fluorinated compounds in various scientific applications (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).
Propriétés
IUPAC Name |
[3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O5/c19-12-5-2-4-11(9-12)17(24)26-13-6-1-3-10(7-13)8-14-15(22)20-18(25)21-16(14)23/h1-9H,(H2,20,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTJBCOKLKVSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC=C2)F)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl 3-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-3-(4-morpholinylcarbonyl)-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4627460.png)
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)

![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4627472.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)
![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)
![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)